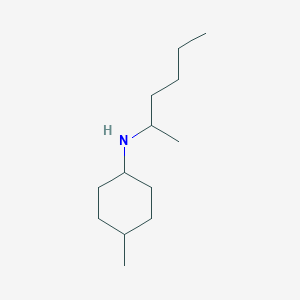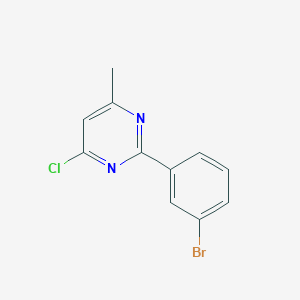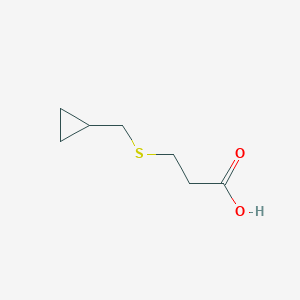
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Condensation Reaction: The starting materials, such as pyrimidin-2-amine and isopropyl hydrazine, undergo a condensation reaction to form the pyrazole ring.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrazole core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Pyrazole-5-one derivatives.
Reduction Products: Pyrazole-5-amine derivatives.
Substitution Products: Derivatives with different substituents on the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.
Material Science: Its unique chemical structure makes it suitable for use in the design of advanced materials with specific properties.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Wirkmechanismus
The mechanism by which 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.
Pyrimidin-2-yl Compounds: Compounds containing the pyrimidin-2-yl group in their structure.
Uniqueness: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in ways that other similar compounds may not.
Eigenschaften
IUPAC Name |
5-propan-2-yl-2-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)8-6-9(11)15(14-8)10-12-4-3-5-13-10/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCWFKYELDBOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461252.png)


![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)

![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)


![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)





